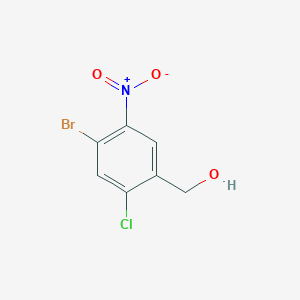

4-Bromo-2-chloro-5-nitrobenzyl alcohol

Beschreibung

BenchChem offers high-quality 4-Bromo-2-chloro-5-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-5-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-bromo-2-chloro-5-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLACCJVOGJBMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-5-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Functionalization of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the targeted synthesis of complex molecular architectures is paramount. 4-Bromo-2-chloro-5-nitrobenzyl alcohol emerges as a highly valuable, albeit challenging, building block. Its trifunctional nature—possessing a reactive bromo group, a more inert chloro substituent, a strongly electron-withdrawing nitro group, and a versatile benzyl alcohol moiety—offers multiple avenues for sequential chemical modifications.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly well-suited for the selective functionalization of polyhalogenated aromatic compounds.[2]

These application notes provide a comprehensive guide to the strategic utilization of 4-bromo-2-chloro-5-nitrobenzyl alcohol in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic principles governing the chemoselective coupling at the C-Br bond, present a detailed experimental protocol, and offer insights into troubleshooting and optimization. The protocols outlined herein are designed to empower researchers to harness the full synthetic potential of this versatile intermediate.

Mechanistic Rationale for Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on 4-bromo-2-chloro-5-nitrobenzyl alcohol hinges on the differential reactivity of the C-Br and C-Cl bonds in the rate-determining oxidative addition step of the catalytic cycle.[3] The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf >> C-Cl.[4] This inherent difference in reactivity forms the basis for achieving chemoselectivity.

The electron-withdrawing nitro group further influences the electronic properties of the aromatic ring, making the carbon atoms attached to the halogens more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[5] However, the C-Br bond remains significantly more labile than the C-Cl bond under typical Suzuki coupling conditions. By carefully selecting the palladium catalyst and, crucially, the phosphine ligand, we can fine-tune the electronic and steric environment around the palladium center to favor the exclusive cleavage of the C-Br bond. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of less reactive aryl chlorides, so a judicious choice is necessary to avoid competing C-Cl activation.[6]

The benzyl alcohol moiety is generally considered a spectator group in this reaction, provided that appropriate reaction conditions are chosen. However, it is important to select a base that is strong enough to facilitate the transmetalation step but not so strong as to deprotonate the benzylic alcohol, which could lead to undesired side reactions.

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline for the chemoselective Suzuki-Miyaura coupling of 4-bromo-2-chloro-5-nitrobenzyl alcohol with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.

Materials:

-

4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Tricyclohexylphosphine (PCy₃) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2-chloro-5-nitrobenzyl alcohol (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), tricyclohexylphosphine (0.04 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Key Reaction Parameters and Optimization

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and selectivity in the Suzuki-Miyaura coupling of 4-bromo-2-chloro-5-nitrobenzyl alcohol. The following table provides a summary of these parameters and their rationale.

| Parameter | Recommended | Rationale & Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species. |

| Ligand | PCy₃, P(t-Bu)₃ | Moderately bulky and electron-rich phosphine ligands are generally effective for the coupling of aryl bromides without significantly activating the C-Cl bond.[6] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | These inorganic bases are effective in activating the boronic acid for transmetalation and are generally compatible with the benzyl alcohol and nitro functionalities.[7] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[8] |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the reaction, but excessive heat can lead to catalyst decomposition and side reactions. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.- Use high-purity boronic acid or convert it to the corresponding trifluoroborate salt for enhanced stability. |

| Formation of Homocoupled Product | - Presence of oxygen- Catalyst decomposition | - Improve inert atmosphere techniques.- Consider using a more stable palladium precatalyst. |

| Reaction with the Chloro Group | - Overly reactive catalyst/ligand system- High reaction temperature | - Switch to a less electron-rich or less bulky phosphine ligand.- Lower the reaction temperature and extend the reaction time. |

| Side Reactions Involving the Nitro Group | - Strongly reducing conditions | - Ensure the reaction is not conducted in the presence of strong reducing agents. Standard Suzuki conditions are generally compatible.[9] |

| Decomposition of Benzyl Alcohol | - Use of a very strong base | - Avoid strong bases like alkoxides. K₂CO₃ or K₃PO₄ are generally safe choices. |

References

- Alonso, D. A.; Nájera, C.; Pacheco, M. C. (2002). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. The Journal of Organic Chemistry, 67(16), 5588–5594.

- Hearn, B. R., et al. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Bao, M., et al. (2014). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Tetrahedron, 70(36), 6272-6277.

- Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618-625.

- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

- Çetinkaya, B., et al. (2012). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. Journal of Organometallic Chemistry, 717, 147-152.

- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(11), 1899.

- Reeves, E. K., et al. (2022). Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling of 3-bromo-4-trifloylthiophenes.

- Ng, S. S., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10, 4408-4436.

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions.

- D'Accriscio, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University.

- Stanetty, C., et al. (2014).

- Baird, M. C. (2008).

- Roughley, S. D., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(20), 5582-5597.

- Omae, I. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 21, 5634-5642.

- ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.

- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.

- Kandathil, V., et al. (2021). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with phenylboronic acid. Applied Organometallic Chemistry, 35(5), e6177.

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.

- Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

- Nolan, S. P., et al. (2003). Suzuki cross-coupling. Chemistry LibreTexts.

- Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis.

- Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synform, 2017(11), A185-A188.

- Chowdhury, C., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 17(12), 14695-14706.

- Sun, P., et al. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786-2791.

- Neufeldt, S. R., et al. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(10), e202300036.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Functionalization of 4-Bromo-2-chloro-5-nitrobenzyl Alcohol

Introduction: Navigating the Reactivity of a Highly Functionalized Benzyl Alcohol

4-Bromo-2-chloro-5-nitrobenzyl alcohol is a multifaceted building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups: a versatile benzyl alcohol, and an electron-deficient aromatic ring substituted with bromo, chloro, and nitro moieties. This guide provides a comprehensive overview of the chemical transformations of the benzyl alcohol group, offering detailed protocols and mechanistic insights for its conversion into a variety of other functional groups.

The electronic nature of the aromatic ring significantly influences the reactivity of the benzylic hydroxyl group. The presence of three electron-withdrawing groups (nitro, chloro, and bromo) deactivates the benzene ring towards electrophilic aromatic substitution. More importantly for the present topic, these groups destabilize the formation of a benzyl carbocation intermediate.[1][2][3] This has profound implications for reactions that proceed via SN1-type mechanisms, such as acid-catalyzed etherifications or certain halogenations, which will consequently be slower or require more forcing conditions.[1][2] Conversely, the hydroxyl group itself is a nucleophile and can be readily transformed through reactions that do not rely on carbocation formation, such as oxidation, esterification, and many types of etherification and halogenation under neutral or basic conditions.

This document serves as a practical guide for researchers, providing not only step-by-step protocols but also the underlying chemical principles to empower users to adapt and troubleshoot these reactions for their specific applications.

I. Oxidation of the Benzyl Alcohol

The oxidation of the benzyl alcohol moiety in 4-Bromo-2-chloro-5-nitrobenzyl alcohol can selectively yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. The resulting benzaldehyde is a valuable intermediate for the synthesis of imines, alkenes, and other carbonyl derivatives, while the benzoic acid is a key precursor for amides and esters.

A. Selective Oxidation to 4-Bromo-2-chloro-5-nitrobenzaldehyde

A variety of mild oxidizing agents can be employed for the selective conversion of benzyl alcohols to aldehydes. For substrates bearing electron-withdrawing groups, reagents that do not rely on the formation of electron-deficient intermediates are preferred. A copper(I)/TEMPO-catalyzed aerobic oxidation offers a green and efficient method.[4]

Protocol 1: Copper(I)/TEMPO-Catalyzed Aerobic Oxidation to the Aldehyde

-

Materials:

-

4-Bromo-2-chloro-5-nitrobenzyl alcohol

-

Copper(I) iodide (CuI)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (CH3CN), anhydrous

-

Oxygen (balloon)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 mmol), CuI (0.1 mmol, 10 mol%), TEMPO (0.01 mmol, 1 mol%), and DMAP (0.1 mmol, 10 mol%).

-

Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature.

-

Evacuate and backfill the flask with oxygen from a balloon.

-

Stir the reaction vigorously under the oxygen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-2-chloro-5-nitrobenzaldehyde.

-

-

Causality and Optimization:

-

The copper(I)/TEMPO system is a mild and selective catalyst for the aerobic oxidation of primary alcohols.[4] DMAP acts as a co-catalyst.

-

The reaction is typically clean, with minimal over-oxidation to the carboxylic acid.[4]

-

If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial.

-

The purification of the polar aldehyde product may require a more polar eluent system for column chromatography.

-

B. Oxidation to 4-Bromo-2-chloro-5-nitrobenzoic Acid

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. A metal-free aerobic oxidation promoted by sodium hydroxide in ethanol provides a sustainable and effective method for the oxidation of nitro-substituted benzyl alcohols.[5]

Protocol 2: Metal-Free Aerobic Oxidation to the Carboxylic Acid

-

Materials:

-

4-Bromo-2-chloro-5-nitrobenzyl alcohol

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Oxygen (balloon or pressurized reactor)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

In a round-bottom flask or a pressure reactor, dissolve 4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 mmol) in ethanol (10 mL).

-

Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL).

-

Pressurize the reactor with oxygen (or use an oxygen balloon for smaller scale reactions) and heat the mixture to 80 °C.

-

Stir vigorously and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add water (20 mL) to the residue and wash with diethyl ether (2 x 10 mL) to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-Bromo-2-chloro-5-nitrobenzoic acid.

-

-

Causality and Optimization:

II. Etherification of the Benzyl Alcohol

The synthesis of ethers from 4-Bromo-2-chloro-5-nitrobenzyl alcohol can be achieved through several methods. The choice of method depends on the desired ether and the stability of the reaction partners.

A. Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[6][7][8] For the synthesis of ethers from our substrate, it is preferable to deprotonate the benzyl alcohol to form the corresponding alkoxide, which then reacts with a primary alkyl halide.

Protocol 3: Williamson Ether Synthesis

-

Materials:

-

4-Bromo-2-chloro-5-nitrobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of NaH (1.2 mmol) in anhydrous THF (5 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 mmol) in anhydrous THF (5 mL).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the primary alkyl halide (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive alkyl halides.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Causality and Optimization:

-

NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide.[7][9]

-

The reaction is an SN2 process, so it works best with primary alkyl halides to minimize the competing E2 elimination.[8]

-

For benzyl alcohols with electron-withdrawing groups, the alkoxide is less nucleophilic, which may necessitate longer reaction times or gentle heating.[10][11]

-

Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for the Williamson Ether Synthesis.

III. Esterification of the Benzyl Alcohol

Esterification is a fundamental transformation in organic synthesis. For a sterically unhindered primary alcohol like 4-Bromo-2-chloro-5-nitrobenzyl alcohol, several methods are effective. The Steglich and Mitsunobu reactions are particularly useful for their mild conditions and broad substrate scope.

A. Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction between a carboxylic acid and an alcohol under mild, neutral conditions.[12][13][14][15]

Protocol 4: Steglich Esterification

-

Materials:

-

4-Bromo-2-chloro-5-nitrobenzyl alcohol

-

Carboxylic acid (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Acetic acid (for quenching)

-

-

Procedure:

-

To a solution of 4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 mmol), the desired carboxylic acid (1.1 mmol), and DMAP (0.1 mmol, 10 mol%) in anhydrous DCM (10 mL), add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) at 0 °C.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and filter to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with cold DCM.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 5% aqueous HCl (2 x 10 mL), saturated aqueous NaHCO3 (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Causality and Optimization:

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol.[15]

-

DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive acylpyridinium intermediate.[15]

-

The main byproduct, DCU, is poorly soluble in most organic solvents and can be largely removed by filtration.[13]

-

Using a greener solvent like acetonitrile is a viable alternative to DCM.[12]

-

B. Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols to a wide range of functional groups, including esters, with inversion of stereochemistry for chiral alcohols.[16][17][18] It involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Protocol 5: Mitsunobu Esterification

-

Materials:

-

4-Bromo-2-chloro-5-nitrobenzyl alcohol

-

Carboxylic acid (R-COOH)

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

To a solution of 4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 mmol), the carboxylic acid (1.2 mmol), and PPh3 (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.2 mmol) dropwise.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

-

Causality and Optimization:

-

The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an SN2 fashion.[18]

-

The order of addition of reagents can be crucial; typically, the azodicarboxylate is added last to a pre-mixed solution of the other components.[16]

-

The major challenge in Mitsunobu reactions is often the purification, as the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can co-elute with the product. Careful selection of the chromatographic conditions is essential.

-

IV. Halogenation of the Benzyl Alcohol

The conversion of the benzyl alcohol to a benzyl halide transforms the benzylic position into an electrophilic center, making it susceptible to nucleophilic attack. This is a key transformation for subsequent C-C, C-N, C-O, and C-S bond-forming reactions.

A. Conversion to 4-Bromo-2-chloro-5-nitrobenzyl Chloride

Thionyl chloride (SOCl2) is a common and effective reagent for the conversion of primary and secondary alcohols to the corresponding chlorides.[19][20][21][22] The reaction proceeds with the formation of gaseous byproducts (SO2 and HCl), which drives the reaction to completion.

Protocol 6: Chlorination with Thionyl Chloride

-

Materials:

-

4-Bromo-2-chloro-5-nitrobenzyl alcohol

-

Thionyl chloride (SOCl2)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

A catalytic amount of anhydrous Dimethylformamide (DMF) (optional)

-

Ice-cold water

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

To a solution of 4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add thionyl chloride (1.5 mmol) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.[23]

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle reflux may be necessary.

-

Carefully pour the reaction mixture into ice-cold water (20 mL) to quench the excess thionyl chloride.

-

Separate the organic layer and wash it with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-Bromo-2-chloro-5-nitrobenzyl chloride.

-

The product can be purified by recrystallization or flash column chromatography if necessary.

-

-

Causality and Optimization:

-

The reaction proceeds via the formation of a chlorosulfite ester intermediate.[20]

-

The presence of electron-withdrawing groups on the aromatic ring will slow down any reaction pathway that involves carbocation character. The reaction with SOCl2 is generally considered to have significant SN2 character for primary alcohols, which is favorable for this substrate.[21][22]

-

The use of a base like pyridine is generally avoided for primary benzyl alcohols as it can lead to side reactions, though it is used with secondary alcohols to promote inversion of stereochemistry.[21]

-

Diagram: Key Functionalization Pathways

Caption: Summary of functionalization routes for the benzyl alcohol.

V. Purification and Characterization

The products derived from 4-Bromo-2-chloro-5-nitrobenzyl alcohol are expected to be polar, crystalline solids. Purification by flash column chromatography on silica gel is generally effective. Given the polarity of these compounds, eluent systems such as ethyl acetate/hexanes or dichloromethane/methanol may be required.[24][25][26] In some cases, reverse-phase chromatography may be a suitable alternative for highly polar products.[24]

Characterization of the purified products should be performed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

The following table provides representative reaction conditions for the functionalization of substituted benzyl alcohols, which can serve as a starting point for the optimization of reactions with 4-Bromo-2-chloro-5-nitrobenzyl alcohol.

| Reaction Type | Reagents and Conditions | Typical Product | Representative Yield (%) | Reference |

| Oxidation to Aldehyde | CuI, TEMPO, DMAP, O2, CH3CN, rt | Aldehyde | 85-95 | [4] |

| Oxidation to Acid | NaOH, O2, EtOH, 80 °C | Carboxylic Acid | High | [5] |

| Etherification | NaH, R-X, THF, 0 °C to rt | Ether | 56-93 | [10] |

| Steglich Esterification | R-COOH, DCC, DMAP, DCM, rt | Ester | High | [12][14] |

| Mitsunobu Esterification | R-COOH, PPh3, DEAD, THF, rt | Ester | Good to Excellent | [16][27] |

| Chlorination | SOCl2, DCM, rt | Chloride | High | [19][23] |

Conclusion

The functionalization of the benzyl alcohol group in 4-Bromo-2-chloro-5-nitrobenzyl alcohol provides access to a wide array of valuable synthetic intermediates. While the electron-withdrawing nature of the aromatic ring modulates the reactivity of the benzylic position, a judicious choice of reagents and reaction conditions allows for the efficient and selective transformation of the hydroxyl group into aldehydes, carboxylic acids, ethers, esters, and halides. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their synthetic endeavors, enabling the full exploitation of this versatile chemical building block.

References

-

Metal-Free Aerobic Oxidation of Nitro-Substituted Alkylarenes to Carboxylic Acids or Benzyl Alcohols Promoted by NaOH. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE.[Link]

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal.[Link]

-

Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University Journal of Science.[Link]

-

Convert the followingBenzyl alcohol to benzyl chloride. Filo.[Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.[Link]

-

Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.[Link]

-

Steglich esterification. Wikipedia.[Link]

-

Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. PMC.[Link]

-

Benzyl Esters. Organic Chemistry Portal.[Link]

-

Green Chemistry. Royal Society of Chemistry.[Link]

-

Fast Esterification Method Mediated by Coupling Reagent NDTP. American Chemical Society.[Link]

-

Mitsunobu reaction. Wikipedia.[Link]

-

Give the decreasing order of the reaction rates of class 12 chemistry CBSE. Vedantu.[Link]

-

Q5 The correct order of reactivity of following alcohol: towards conc. \m.. Filo.[Link]

-

Steglich Esterification. Organic Chemistry Portal.[Link]

-

Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer.[Link]

-

New Directions in the Mitsunobu Reaction. Nottingham ePrints.[Link]

-

Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO.[Link]

-

Dehydroxylation of alcohols for nucleophilic substitution. Royal Society of Chemistry.[Link]

-

Esterification of various benzylic alcohols under Mitsunobu reaction... ResearchGate.[Link]

-

Williamson Ether Synthesis. Chemistry Steps.[Link]

-

Mitsunobu Reaction. Organic Chemistry Portal.[Link]

-

Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. EGUsphere.[Link]

-

Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetric. RSC Publishing.[Link]

-

Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. ElectronicsAndBooks.[Link]

-

Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate.[Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry.[Link]

-

Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.[Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive.[Link]

-

Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. ChemRxiv.[Link]

-

Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.[Link]

-

Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. ORBi.[Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.[Link]

-

SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.[Link]

-

(PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate.[Link]

-

Purification of strong polar and basic compounds. Reddit.[Link]

-

18.2: Preparing Ethers. Chemistry LibreTexts.[Link]

-

Alcohol + SOCl2. ReactionWeb.io.[Link]

-

Supporting Information. pubs.acs.org.[Link]

-

Mark the correct increasing order of reactivity of the following compounds with HBr/HCI. Doubtnut.[Link]

-

2.2.2.3 Substituted Benzyl Esters. Thieme.[Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

Sources

- 1. Give the decreasing order of the reaction rates of class 12 chemistry CBSE [vedantu.com]

- 2. Q5 The correct order of reactivity of following alcohol: towards conc. \m.. [askfilo.com]

- 3. Mark the correct increasing order of reactivity of the following compounds with HBr/HCI. [allen.in]

- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 13. Steglich esterification - Wikipedia [en.wikipedia.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Steglich Esterification [organic-chemistry.org]

- 16. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 17. sioc.cas.cn [sioc.cas.cn]

- 18. Mitsunobu Reaction [organic-chemistry.org]

- 19. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 22. reactionweb.io [reactionweb.io]

- 23. rsc.org [rsc.org]

- 24. labex.hu [labex.hu]

- 25. biotage.com [biotage.com]

- 26. reddit.com [reddit.com]

- 27. researchgate.net [researchgate.net]

reaction protocols for 4-Bromo-2-chloro-5-nitrobenzyl alcohol derivatives

An In-Depth Guide to the Synthetic Chemistry of 4-Bromo-2-chloro-5-nitrobenzyl Alcohol Derivatives

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Polysubstituted Benzyl Scaffold

4-Bromo-2-chloro-5-nitrobenzyl alcohol is a highly functionalized aromatic compound that serves as a versatile scaffold in modern organic synthesis. Its utility stems from the orthogonal reactivity of its distinct functional groups: the primary benzylic alcohol, the electron-withdrawing nitro group, and the two halogen substituents (bromine and chlorine) at specific positions on the aromatic ring. This unique arrangement allows for a series of selective transformations, making it a valuable starting material for the synthesis of complex molecules, including pharmaceutical intermediates and fine chemicals. The strategic positioning of the nitro group, para to the bromine and ortho to the chlorine, significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic aromatic substitution. This guide provides detailed reaction protocols for the key transformations of 4-bromo-2-chloro-5-nitrobenzyl alcohol, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Oxidation of the Benzylic Alcohol: Accessing Carbonyl Derivatives

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation that introduces an electrophilic carbon center, opening pathways for a myriad of subsequent reactions such as reductive amination, Wittig reactions, and condensations. The choice of oxidant and reaction conditions is critical to control the extent of oxidation and prevent unwanted side reactions.

Synthesis of 4-Bromo-2-chloro-5-nitrobenzaldehyde via Mild Oxidation

For the selective oxidation to the aldehyde, over-oxidation to the carboxylic acid must be avoided. Copper(I)/TEMPO catalyst systems are highly effective for this transformation, utilizing ambient air as the stoichiometric oxidant under mild conditions.[1]

Mechanistic Rationale: This catalytic system involves a Cu(I) species, a ligand (like 2,2'-bipyridyl), and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). The reaction proceeds through an oxidative cycle where the alcohol is oxidized by a TEMPO-derived oxoammonium ion, which is regenerated by the copper catalyst and molecular oxygen. This method is favored for its mild conditions and high selectivity for the aldehyde.

Experimental Protocol:

-

To a round-bottom flask, add 4-Bromo-2-chloro-5-nitrobenzyl alcohol (1.0 eq).

-

Dissolve the alcohol in a suitable solvent such as acetone.

-

Add Copper(I) bromide (CuBr, ~5 mol%) to the solution, which should turn the solution from colorless to pale green.[1]

-

Add 2,2'-bipyridyl (bpy, ~5 mol%) and TEMPO (~10 mol%). The solution will turn a deep red-brown color.[1]

-

Add a base such as N-Methyl imidazole (NMI, ~10 mol%) dropwise. The color will fade to a lighter red-brown.[1]

-

Stir the reaction vigorously at room temperature, open to the atmosphere (or under an O₂ balloon) for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a nonpolar solvent like pentane and wash with water.[1] The organic layer will contain the product, and the aqueous layer will contain the copper complex.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by flash column chromatography on silica gel or recrystallization.

Data Summary Table:

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Bromo-2-chloro-5-nitro... | 1.0 eq | Starting Material |

| Copper(I) bromide (CuBr) | 5 mol% | Catalyst |

| 2,2'-Bipyridyl (bpy) | 5 mol% | Ligand |

| TEMPO | 10 mol% | Co-catalyst/Oxidant |

| N-Methyl imidazole (NMI) | 10 mol% | Base |

| Solvent | Acetone | Reaction Medium |

| Temperature | Room Temperature | Mild Reaction Conditions |

| Time | 30-60 min | Reaction Duration |

| Typical Yield | ~65% (isolated) | Expected Outcome |

Reaction Workflow Diagram:

Sources

Technical Support Center: Synthesis of 4-Bromo-2-chloro-5-nitrobenzyl alcohol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-5-nitrobenzyl alcohol. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth, field-proven insights into this multi-step synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, troubleshoot common issues, and ensure you have the necessary information to improve your yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis, providing a foundational understanding of the process.

Q1: What is a common and logical synthetic route for 4-Bromo-2-chloro-5-nitrobenzyl alcohol?

A logical and frequently employed strategy involves a multi-step synthesis starting from 2-chlorotoluene. The route is designed to install the substituents in a sequence that takes advantage of their directing effects in electrophilic aromatic substitution reactions.

A plausible synthetic pathway is as follows:

-

Nitration: 2-chlorotoluene is nitrated to introduce a nitro group onto the aromatic ring, yielding 2-chloro-5-nitrotoluene.

-

Benzylic Bromination: The methyl group of 2-chloro-5-nitrotoluene is converted to a bromomethyl group to produce 2-chloro-5-nitrobenzyl bromide.

-

Hydrolysis: The resulting benzyl bromide is hydrolyzed to the target benzyl alcohol.

-

Aromatic Bromination: Finally, the aromatic ring is brominated to yield 4-Bromo-2-chloro-5-nitrobenzyl alcohol. The strong directing effects of the existing substituents guide the bromine to the desired position.

Below is a diagram illustrating this proposed synthetic pathway.

Caption: Fig 1. Proposed synthetic pathway.

Q2: What are the most critical parameters to control during the nitration step?

The nitration of halogenated toluenes is a highly exothermic reaction where temperature control is paramount.[1] The key parameters are:

-

Temperature: The reaction should be maintained at a low temperature (typically 0-10 °C) by using an ice bath. This minimizes the formation of dinitro byproducts and other side reactions.

-

Rate of Addition: The nitrating mixture (a combination of concentrated nitric and sulfuric acid) must be added slowly and dropwise to the substrate solution to manage the exotherm and prevent runaway reactions.[2][3]

-

Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1][2]

Q3: How can I effectively monitor the progress of the benzylic bromination?

Benzylic bromination using N-Bromosuccinimide (NBS) is a radical reaction that can be challenging to control.[4][5][6] Effective monitoring is key to maximizing the yield of the monobrominated product while minimizing the formation of the dibrominated side product.[7]

-

Thin-Layer Chromatography (TLC): TLC is the most common method. A suitable eluent system (e.g., hexane/ethyl acetate mixtures) can resolve the starting material, the desired monobrominated product, and the dibrominated byproduct. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, GC-MS can provide quantitative data on the relative amounts of starting material and products.[5]

Q4: What are the expected yields for a synthesis like this?

Yields can vary significantly based on the scale, purity of reagents, and precise reaction conditions. However, here are some general expectations for each step:

| Step | Typical Yield Range | Key Factors Influencing Yield |

| Nitration | 75-90% | Temperature control, slow addition of nitrating mixture. |

| Benzylic Bromination | 50-70% | Purity of NBS, efficiency of radical initiation, reaction time.[8] |

| Hydrolysis | 80-95% | Choice of hydrolysis conditions (e.g., aqueous base, acetone/water).[9][10] |

| Aromatic Bromination | 70-85% | Choice of brominating agent, solvent, and temperature. |

Note: These are estimates and may require optimization for your specific setup.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis.

Problem: Low Yield in Benzylic Bromination Step

Q: My benzylic bromination with NBS is giving a low yield of the desired monobrominated product. What are the likely causes and how can I fix it?

A: Low yields in this step are a common issue and can often be traced back to several factors related to the radical chain reaction mechanism.

Potential Cause 1: Inefficient Radical Initiation

The reaction requires a radical initiator (like AIBN or benzoyl peroxide) or UV light to start the chain reaction by generating a bromine radical from NBS.[6]

-

Troubleshooting Steps:

-

Check Initiator Quality: Ensure your radical initiator is fresh. AIBN and benzoyl peroxide can decompose over time.

-

Optimize Initiator Concentration: Use a catalytic amount (1-5 mol%) of the initiator. Too much can lead to side reactions.

-

Consider Photo-initiation: If using UV light, ensure the lamp is of the correct wavelength and intensity and that your reaction vessel is transparent to UV light (e.g., quartz or borosilicate glass).[5]

-

Potential Cause 2: Formation of Dibrominated Byproduct

Over-reaction is a frequent problem, leading to the formation of 1-bromo-4-chloro-2-(dibromomethyl)-5-nitrobenzene.[7]

-

Troubleshooting Steps:

-

Control Stoichiometry: Use NBS in a controlled stoichiometry, typically 1.0 to 1.1 equivalents relative to the starting material.[5]

-

Slow Addition of NBS: Adding NBS portion-wise or as a slow, continuous slurry can help maintain a low concentration of bromine in the reaction mixture, favoring monobromination.[4]

-

Monitor Closely: As mentioned in the FAQ, monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed but before significant dibromide formation occurs.

-

Potential Cause 3: Impurities in Starting Material or Solvent

Radical reactions are sensitive to impurities that can quench the radical chain reaction.

-

Troubleshooting Steps:

-

Purify Starting Material: Ensure your 2-chloro-5-nitrotoluene is free of phenolic impurities or other radical scavengers.

-

Use Anhydrous Solvent: The reaction is typically run in a non-polar, anhydrous solvent like carbon tetrachloride or acetonitrile. Water can interfere with the reaction.

-

Below is a troubleshooting flowchart to diagnose yield issues in the benzylic bromination step.

Caption: Fig 2. Troubleshooting flowchart for low yield.

Problem: Difficulty in Hydrolyzing the Benzyl Bromide

Q: The hydrolysis of my 1-bromo-4-chloro-2-(bromomethyl)-5-nitrobenzene to the corresponding alcohol is slow or incomplete. What can I do?

A: The hydrolysis of benzyl bromides is a nucleophilic substitution reaction.[9] The electron-withdrawing nature of the nitro and chloro groups on the ring can deactivate the benzylic position, making the reaction more sluggish than for simple benzyl bromides.

-

Troubleshooting Steps:

-

Choice of Nucleophile/Solvent System:

-

Aqueous Base: Using aqueous solutions of bases like sodium carbonate or potassium hydroxide can drive the reaction. However, harsh conditions (high temperature or high concentration of base) can lead to side products.

-

Acetone/Water: A mixture of acetone and water can facilitate the hydrolysis, often under milder conditions than a strong base.[10]

-

Phase-Transfer Catalysis: For substrates with poor water solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used with an aqueous base to improve the reaction rate.

-

-

Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. Monitor for potential degradation of the product at higher temperatures.

-

Alternative Two-Step Procedure: A classic and often cleaner method is to first convert the benzyl bromide to the benzyl acetate using potassium or sodium acetate, followed by hydrolysis of the acetate ester with a base like sodium hydroxide in methanol. This avoids many of the side reactions associated with direct hydrolysis of the bromide.[11]

-

Problem: Impurities and Purification Challenges

Q: My final product is difficult to purify. I see multiple spots on TLC, and column chromatography gives poor separation. What are the likely impurities and how can I improve purification?

A: Purification can be challenging due to the presence of structurally similar isomers or byproducts.

Common Impurities and Their Origins

| Impurity | Likely Origin | Identification/Removal |

| Isomeric Bromination Products | Aromatic bromination step | Isomers can be very difficult to separate by column. Recrystallization is often more effective. |

| Unreacted Benzyl Bromide | Incomplete hydrolysis | Can be removed by reacting the crude product with a nucleophile (like aqueous sodium carbonate) during workup. |

| Dibrominated Byproduct | Benzylic bromination step | Often less polar than the desired alcohol. Careful column chromatography may separate it. |

| Oxidation Product (Aldehyde) | Oxidation of the benzyl alcohol | Can occur during the reaction or on storage. Can be removed by bisulfite wash or careful chromatography. |

Strategies for Improved Purification

-

Recrystallization: This is often the most powerful technique for purifying solid organic compounds. Experiment with different solvent systems. A good starting point would be a solvent pair like ethanol/water, ethyl acetate/hexane, or toluene.

-

Optimize Column Chromatography:

-

Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation (ΔRf > 0.2) between your product and the major impurities.

-

Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude product) and that it is properly packed.

-

-

Chemical Wash: During the aqueous workup, a wash with a dilute solution of sodium bisulfite can remove aldehyde impurities, while a wash with a weak base like sodium bicarbonate can remove acidic impurities.

Section 3: Detailed Experimental Protocol (Example)

The following is an illustrative protocol for the final two steps of the synthesis, based on established procedures for similar molecules. Always perform your own risk assessment before starting any new procedure.

Example Protocol: Hydrolysis of 1-Bromo-4-chloro-2-(bromomethyl)-5-nitrobenzene and Subsequent Aromatic Bromination

Part A: Hydrolysis to 4-Bromo-2-chloro-5-nitrobenzyl alcohol

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 1-bromo-4-chloro-2-(bromomethyl)-5-nitrobenzene (1.0 eq) in a 10:1 mixture of acetone and water.

-

Reaction: Add sodium bicarbonate (1.5 eq) to the solution. Heat the mixture to a gentle reflux (approx. 60-65 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting benzyl bromide spot has disappeared (typically 4-8 hours).

-

Workup: Cool the reaction to room temperature. Remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude benzyl alcohol. This crude product can often be used directly in the next step or purified by recrystallization if necessary.

Part B: Aromatic Bromination

This step is hypothetical and requires careful development, as the specific conditions for this substrate are not widely published.

-

Setup: Dissolve the crude 4-bromo-2-chloro-5-nitrobenzyl alcohol (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a flask protected from light.

-

Reaction: Add a source of electrophilic bromine, such as N-Bromosuccinimide with a catalytic amount of acid, or a solution of bromine in acetic acid, dropwise at a controlled temperature (e.g., room temperature).

-

Monitoring & Workup: Monitor by TLC. Once complete, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate.

-

Final Purification: Purify the final product by recrystallization from a suitable solvent system to obtain pure 4-Bromo-2-chloro-5-nitrobenzyl alcohol.

References

-

Filo. (2025, November 23). Convert benzyl bromide to benzyl alcohol. Available at: [Link]

-

New Era. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Available at: [Link]

-

Infinity Learn. (2026, February 10). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism. Available at: [Link]

-

ACS Publications. (2013, November 21). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Available at: [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Available at: [Link]

-

Allen. How will you convert. Bromobenzene to Benzyl alcohol (in 3 steps). Available at: [Link]

-

ResearchGate. Isotope experiment of benzyl bromide with water‐¹⁸O. Available at: [Link]

-

Organic Syntheses Procedure. p-NITROBENZYL ALCOHOL. Available at: [Link]

-

R Discovery. O-nitrobenzyl Alcohol Research Articles - Page 1. Available at: [Link]

-

Organic Syntheses Procedure. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available at: [Link]

-

PrepChem.com. Synthesis of 4-chloro-2-nitrobenzyl bromide. Available at: [Link]

-

NIH. Dynamics and the Regiochemistry of Nitration of Toluene. PMC. Available at: [Link]

-

Wiley Online Library. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available at: [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

Organic Syntheses Procedure. p-NITROBENZYL BROMIDE. Available at: [Link]

-

Chemdad Co. 4-Nitrobenzyl alcohol. Available at: [Link]

-

iChemical. 4-Bromo-2-chlorobenzyl alcohol, CAS No. 185315-48-4. Available at: [Link]

-

Canadian Journal of Chemistry. Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Available at: [Link]

-

ACS Publications. (2012, January 26). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Available at: [Link]

-

YouTube. (2018, December 20). Halogenation and Nitration reactions. Available at: [Link]

-

Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Available at: [Link]

-

YouTube. (2020, April 17). Electrophilic substitution of benzene: nitration and halogenation | A-level Chemistry | Year 2. Available at: [Link]

Sources

- 1. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. newera-spectro.com [newera-spectro.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Convert benzyl bromide to benzyl alcohol. | Filo [askfilo.com]

- 10. (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism [infinitylearn.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

handling moisture sensitivity of 4-Bromo-2-chloro-5-nitrobenzyl alcohol

Technical Support Center: 4-Bromo-2-chloro-5-nitrobenzyl Alcohol Handling Guide

Case ID: #BNBA-004-H2O Subject: Moisture Sensitivity, Handling, and Process Integrity for 4-Bromo-2-chloro-5-nitrobenzyl Alcohol Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are accessing this guide because you are encountering variability in yields, caking of the solid, or incomplete conversion during the activation of 4-Bromo-2-chloro-5-nitrobenzyl alcohol (CAS: 1374629-51-6 or analogs).

While this compound is not pyrophoric, it is functionally moisture-sensitive . The electron-withdrawing nature of the nitro and halogen substituents deactivates the benzylic hydroxyl group, requiring potent activating agents (e.g.,

Module 1: Storage & Physical Integrity

Q: The material has formed hard clumps (caking) in the bottle. Is it degraded?

A: Not necessarily, but it indicates moisture absorption. Benzyl alcohols with nitro-substituents are prone to hydrogen-bonding-induced aggregation. Hygroscopic uptake causes "caking."

-

Diagnosis: Check the color.[1] If it remains pale yellow/off-white, it is likely just wet. If it has turned deep orange or brown, hydrolysis or oxidation may have occurred.

-

Remediation: If the color is acceptable, grind the clumps in a mortar (under a hood—dust is an irritant) and dry according to the protocol below.

Q: What is the Gold Standard protocol for drying this intermediate?

A: Vacuum drying with specific temperature controls is required to avoid thermal instability of the nitro group.

Standard Operating Procedure (SOP): Drying Protocol

-

Equipment: Vacuum oven capable of

. -

Desiccant:

(Phosphorus pentoxide) or activated silica gel in the oven tray. -

Temperature: Set to 40–45°C .

-

Warning: Do not exceed 60°C. Nitro-benzyl compounds can exhibit thermal instability or autocatalytic decomposition at elevated temperatures, especially if trace acid is present [1].

-

-

Duration: 12–24 hours.

-

Cooling: Backfill with Nitrogen (

) or Argon before opening.

Module 2: Analytical Verification (The "Check")

Q: How do I verify the water content before starting a sensitive reaction?

A: You must quantify water to adjust your reagent stoichiometry. Do not rely on "visual dryness."

Comparison of Water Detection Methods

| Method | Suitability | Detection Limit | Notes |

| Karl Fischer (Coulometric) | High | < 10 ppm | Recommended. The nitro group does not interfere with standard KF reagents (unlike aldehydes/ketones) [2]. |

| Medium | ~1000 ppm | Look for the | |

| LOD (Loss on Drying) | Low | > 1% | Not precise enough for stoichiometry-sensitive coupling reactions. |

Module 3: Reaction Troubleshooting (The "During")

Q: My conversion to the benzyl bromide/chloride is stalling at 60%. Why?

A: This is the classic "Wet Reagent" trap.

Because the benzene ring is electron-deficient (due to

The Cascade of Failure:

-

Water consumes

(generating -

Stoichiometry drops: You no longer have enough

to activate the alcohol. -

Acid Saturation: The excess

gas saturates the solvent, potentially protonating the nitro group or causing tarring, without driving the substitution.

Visualizing the Interference

The following diagram illustrates how moisture diverts the reaction pathway.

Figure 1: Kinetic competition between product formation and hydrolysis. Note that hydrolysis (Red Path) is kinetically favored over the deactivation of the electron-deficient alcohol.

Module 4: Critical FAQ for Downstream Applications

Q: Can I use this alcohol directly in a Mitsunobu reaction?

A: Yes, but strict anhydrous conditions are non-negotiable.

-

Reason: The Mitsunobu intermediate (Betaine) is instantly quenched by water.

-

Protocol Adjustment: Azeotropically dry the alcohol with toluene immediately before addition. Do not store the dried solid; use it as a concentrate in toluene/THF.

Q: I need to scale up to 1kg. What are the safety concerns regarding moisture?

A: Acid generation.

If you add Thionyl Chloride to a "wet" 1kg batch of this alcohol, the rapid generation of

-

Control: Perform a KF titration on the bulk solid. If water >0.5%, re-dry or adjust the scrubber capacity to handle the specific volume of gas generated by that water mass.

References

-

Organic Syntheses. p-Nitrobenzyl Bromide. Coll. Vol. 2, p.443 (1943). (Standard handling of nitro-benzyl halides and precursors).

-

Mettler Toledo. Karl Fischer Titration: A Guide to Water Determination.[2] (Verifying compatibility of nitro groups with KF reagents).

-

PubChem. 4-Bromo-2-chloro-5-nitrobenzoic acid (Analogous Structure Data). (Physical properties and stability data).

-

BenchChem. Handling Moisture Sensitive Reagents. (General protocols for benzyl intermediates).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 4-Bromo-2-chloro-5-nitrobenzyl alcohol before handling.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-5-nitrobenzyl alcohol

For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex small molecules, mass spectrometry stands as an indispensable analytical technique. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 4-bromo-2-chloro-5-nitrobenzyl alcohol under both hard and soft ionization techniques. By comparing its fragmentation behavior with that of its isomers and simpler analogs, we aim to provide a robust framework for the identification and characterization of polysubstituted aromatic compounds. This document delves into the causal mechanisms behind the observed fragmentation, supported by established principles of mass spectrometry and experimental data for related structures.

Introduction to the Analyte: A Molecule of Complex Reactivity

4-Bromo-2-chloro-5-nitrobenzyl alcohol is a multifaceted molecule whose utility in synthetic chemistry, particularly as a versatile building block, is defined by the interplay of its functional groups. The electron-withdrawing nature of the nitro and chloro substituents, the steric hindrance imposed by the ortho- and meta- substitution pattern, and the reactive benzylic alcohol moiety all contribute to a unique chemical profile. Understanding its fragmentation behavior in mass spectrometry is crucial for its unambiguous identification in complex reaction mixtures and for quality control purposes.

The presence of bromine and chlorine atoms provides a distinct isotopic signature that is invaluable for initial identification. A molecule containing one bromine and one chlorine atom will exhibit a characteristic isotopic cluster for the molecular ion (M) and any fragments retaining both halogens, with peaks at M, M+2, and M+4 in an approximate 3:4:1 intensity ratio. This is due to the natural abundances of the isotopes 35Cl (75.8%) and 37Cl (24.2%), and 79Br (50.7%) and 81Br (49.3%).

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. For 4-bromo-2-chloro-5-nitrobenzyl alcohol, the resulting mass spectrum is predicted to be a complex tapestry of fragments arising from competing and sequential cleavage events.

Key Predicted Fragmentation Pathways under EI:

-

Benzylic Alcohol Fragmentation: The benzylic alcohol functionality is a primary site of initial fragmentation. Common losses from the molecular ion ([M]+•) include:

-

Loss of a hydrogen radical ([M-H]+): A common fragmentation for benzyl alcohols, leading to the formation of a more stable oxonium ion.[1]

-

Loss of a hydroxyl radical ([M-OH]+): Cleavage of the C-O bond to lose a hydroxyl radical (•OH, 17 Da) would yield a substituted benzyl cation.

-

Loss of water ([M-H₂O]+•): Elimination of a water molecule (18 Da) is a frequent rearrangement for alcohols, particularly when facilitated by ortho substituents.[1][2]

-

Loss of the hydroxymethyl radical ([M-CH₂OH]+): Cleavage of the bond between the aromatic ring and the benzylic carbon results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da).[2]

-

-

Nitroaromatic Fragmentation: The nitro group is a potent director of fragmentation. Key fragmentation pathways involving the nitro group include:

-

Loss of a nitro radical ([M-NO₂]+): Cleavage of the C-N bond to lose a nitro radical (•NO₂, 46 Da) is a hallmark of nitroaromatic compounds.[3]

-

Loss of nitric oxide ([M-NO]+•): Rearrangement followed by the loss of nitric oxide (•NO, 30 Da) is another characteristic fragmentation pathway for nitroaromatics.[3]

-

-

Halogen Fragmentation: The carbon-halogen bonds are also susceptible to cleavage, although typically less favored than fragmentation at the benzylic position or involving the nitro group.

-

Loss of a bromine radical ([M-Br]+): Cleavage of the C-Br bond.

-

Loss of a chlorine radical ([M-Cl]+): Cleavage of the C-Cl bond.

-

-

The "Ortho Effect": The ortho-positioning of the chloro and nitro groups is expected to significantly influence the fragmentation cascade. This "ortho effect" can lead to unique rearrangement reactions and fragment ions that would not be prominent in its meta- or para-substituted isomers.[4] For instance, interaction between the nitro group and the adjacent chloro substituent could facilitate specific elimination pathways.

Predicted Major Fragment Ions in EI-MS:

| m/z (for 79Br, 35Cl) | Proposed Fragment Ion | Formation Pathway | Expected Relative Abundance |

| 265/267/269 | [C₇H₅BrClNO₃]+• | Molecular Ion | Low to Medium |

| 248/250/252 | [C₇H₄BrClNO₂]+• | [M-OH]+ | Medium |

| 247/249/251 | [C₇H₃BrClNO₂]+ | [M-H₂O]+• | Medium to High |

| 219/221/223 | [C₇H₅BrCl]+ | [M-NO₂]+ | High |

| 234/236/238 | [C₇H₅BrClNO]+• | [M-CH₂OH]+ | Low |

| 186/188 | [C₆H₃BrCl]+• | Loss of CHO from [M-NO₂]+ | Medium |

| 77 | [C₆H₅]+ | Phenyl cation from extensive fragmentation | Low |

Visualizing EI Fragmentation:

Caption: Predicted EI fragmentation pathways for 4-bromo-2-chloro-5-nitrobenzyl alcohol.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal in-source fragmentation.[5][6] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

ESI-MS/MS in Positive Ion Mode:

In positive ion mode, the protonated molecule [M+H]+ will be the precursor ion. The fragmentation will likely be initiated by the loss of stable neutral molecules.

-

Loss of Water: The most facile fragmentation is expected to be the loss of a water molecule from the protonated alcohol, forming a stable benzyl cation.

-

Loss of Nitrous Acid: The nitro group can participate in the loss of nitrous acid (HNO₂) from the protonated molecule.

ESI-MS/MS in Negative Ion Mode:

In negative ion mode, the deprotonated molecule [M-H]- will be formed, likely by the loss of the acidic alcoholic proton. Fragmentation in negative ion mode is often influenced by the positions of electron-withdrawing groups.[3]

-

Loss of a Halogen Radical: The loss of a bromine or chlorine radical can occur.

-

Loss of NO₂ Radical: The nitro group can be lost as a radical.

Predicted Major Fragment Ions in ESI-MS/MS:

| Precursor Ion | m/z (for 79Br, 35Cl) | Proposed Fragment Ion | Formation Pathway |

| [M+H]+ | 266/268/270 | [C₇H₆BrClNO₃+H]+ | Protonated Molecule |

| 248/250/252 | [C₇H₅BrClNO₂]+ | Loss of H₂O | |

| [M-H]- | 264/266/268 | [C₇H₅BrClNO₃-H]- | Deprotonated Molecule |

| 218/220/222 | [C₇H₅BrCl]- | Loss of NO₂ |

Visualizing ESI-MS/MS Fragmentation:

Sources

- 1. Fragmentation of different functional groups | PPTX [slideshare.net]

- 2. whitman.edu [whitman.edu]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-chloro-5-nitrobenzyl Alcohol

For professionals engaged in the fast-paced world of research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-2-chloro-5-nitrobenzyl alcohol, ensuring the protection of laboratory personnel and the environment.

The molecular structure of 4-Bromo-2-chloro-5-nitrobenzyl alcohol, a halogenated and nitrated aromatic compound, necessitates a cautious and informed approach to its disposal. The presence of bromine, chlorine, and a nitro group significantly influences its reactivity and potential environmental impact, mandating its classification as hazardous waste.

Immediate Safety and Handling Protocols

Key Hazards:

Personal Protective Equipment (PPE) is non-negotiable:

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[5]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[5]

-

Skin and Body Protection: A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes, is mandatory.[5]

-

Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Under the guidelines of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized to ensure safe disposal.[6][7] 4-Bromo-2-chloro-5-nitrobenzyl alcohol falls into the category of halogenated organic waste due to the presence of bromine and chlorine atoms.[8]

Proper segregation of waste is a critical step in preventing dangerous chemical reactions.[9] Halogenated organic waste must be collected separately from non-halogenated waste.[8][10] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[10]

| Waste Category | Description | Examples of Co-disposed Items |

| Halogenated Organic Solid Waste | Solid 4-Bromo-2-chloro-5-nitrobenzyl alcohol, contaminated weighing paper, gloves, and pipette tips. | Dichloromethane, Chloroform, Bromoform |